molecular formula C27H30O15 B1194942 Meloside A CAS No. 60767-80-8

Meloside A

Cat. No. B1194942
CAS RN: 60767-80-8
M. Wt: 594.5 g/mol
InChI Key: RQTTXGQDIROLTQ-FASGCTRLSA-N
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Description

Synthesis Analysis

The synthesis of Meloside A or related compounds typically involves complex chemical reactions and processes. For instance, the synthesis of crystalline vanadium silicate with MEL structure utilizes tetraethyl orthosilicate and vanadyl sulfate as raw materials, with tetrabutylammonium hydroxide as an additive, demonstrating the intricate procedures involved in producing materials with specific molecular structures (Rao et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds like Meloside A is often complex and requires advanced analytical techniques for elucidation. The study on melem, an intermediate during condensation of melamine rings to graphitic carbon nitride, through X-ray powder diffractometry and solid-state NMR, showcases the detailed analysis needed to understand the molecular structure of such compounds (Jürgens et al., 2003).

Chemical Reactions and Properties

Meloside A's chemical reactions and properties are key to its potential applications. For example, the synthesis and structure of 2,5,8-triazido-s-heptazine highlight the energetic and luminescent properties of nitrogen-rich carbon nitrides, indicating the relevance of such studies in understanding Meloside A's chemical behavior (Miller et al., 2004).

Physical Properties Analysis

The physical properties of Meloside A, such as thermal stability and electrical conductivity, are crucial for its potential applications. Research on graft copolymers of melamine shows how modifications in the chemical structure can impact the material's thermal stability, electrical conductivity, and optical properties, providing insights into the physical properties of Meloside A (Kaya & Yildirim, 2009).

Chemical Properties Analysis

The chemical properties of Meloside A, including its reactivity and interaction with other substances, are vital for understanding its potential uses. Studies on the synthesis and catalytic properties of metallo-titanium silicate molecular sieves with MEL topology offer a glimpse into how Meloside A and related compounds could serve as catalysts in various chemical reactions (Reddy et al., 1994).

Safety And Hazards

When handling Meloside A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTTXGQDIROLTQ-FASGCTRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940411
Record name 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-O-hexopyranosylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meloside A

CAS RN

60767-80-8, 189033-11-2
Record name Isovitexin 2′′-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60767-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meloside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060767808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-O-hexopyranosylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
B Monties, ML Bouillant, J Chopin - Phytochemistry, 1976 - Elsevier
… and shown to be 6-C-diglucosylapigenin (meloside A), 6-C-diglucosyl-luteolin (meloside L) and the respective caffeyl esters of meloside A (meloside a) and meloside L (meloside 1). …
Number of citations: 23 www.sciencedirect.com
NI Kashchenko, DN Olennikov, NK Chirikova - Applied Sciences, 2021 - mdpi.com
… repens against 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·) was determined, and it was revealed that sileneside E and schaftoside, as well as meloside A and isovitexin had the …
Number of citations: 5 www.mdpi.com
B Monties - Photosynthesis, two centuries after its discovery by …, 1972 - Springer
… These four compounds were chromatographically homogeneous and we named them meloside A, L, a and l; they made up respectively about 45, 35, 15 and 5 percent of the whole, …
Number of citations: 0 link.springer.com
F Zhang, M Li, L Qiao, Z Yao, C Li, X Shen… - … of Pharmaceutical and …, 2016 - Elsevier
… Peaks 11, 20, and 43, which were assigned as vicenin II, meloside A, nicotiflorin in the … indicating the most appropriate compound of the peak was meloside A. For peak 43, it gave base …
Number of citations: 86 www.sciencedirect.com
N Fahamiya, M Aslam, A Siddiqui… - World J. Pharm. Pharmac …, 2016 - researchgate.net
… Meloside A, meloside L and their caffeoyl ester have been isolated from leaves. Α-carotene, β-carotene, C-carotene and three more carotenes are also isolated.[9, 15] …
Number of citations: 16 www.researchgate.net
A Medic, T Zamljen, A Slatnar, M Hudina, MC Grohar… - Foods, 2023 - mdpi.com
The consumption of fresh vegetables has been consistently associated with numerous health benefits. However, several factors (such as allelochemicals) influence yield, quality, and …
Number of citations: 6 www.mdpi.com
Y Yang, H Huang, Z Cui, J Chu, G Du - Drug Design, Development …, 2021 - Taylor & Francis
Background Betel nuts have long been used in traditional Chinese medicine. In our study, the bioactive components of betel nut were systematically investigated, and the main …
Number of citations: 11 www.tandfonline.com
M Krauze-Baranowska, W Cisowski - Biochemical Systematics and …, 2001 - Elsevier
… From the leaves of melon, meloside A was isolated as isovitexin X–O-glucoside (Monties et al., 1976). In this compound the interglycosidic bond was determined presumably as 1→2, …
Number of citations: 45 www.sciencedirect.com
H Kumar, S Sharma, N Vasudeva - jmpas.com
… Leaves of the plant is rich source of a variety of carotenes, other active constituents are meloside A and L (A-6C-diglucosylapigenin, L-6Cdiglucosylluteolin),vitamin C. Unripe fruit of the …
Number of citations: 2 jmpas.com
S Sruthi, M Subham, K Surbhi, SK Thota, M Padmaa - WJPP S, 2017 - researchgate.net
… Meloside A, meloside L and their caffeoyl ester have been isolated from leaves. α-carotene, β-carotene, γ-carotene and three more carotenes were also isolated.[17,18] Sulphur …
Number of citations: 2 www.researchgate.net

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